Ethanone, 1-[4-(aminoethynyl)phenyl]-
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Overview
Description
Ethanone,1-[4-(aminoethynyl)phenyl]-(9ci) is an organic compound with a unique structure that includes an ethanone group attached to a phenyl ring substituted with an aminoethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[4-(aminoethynyl)phenyl]-(9ci) typically involves the reaction of 4-bromoacetophenone with ethynylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of Ethanone,1-[4-(aminoethynyl)phenyl]-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[4-(aminoethynyl)phenyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aminoethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Ethanone,1-[4-(aminoethynyl)phenyl]-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,1-[4-(aminoethynyl)phenyl]-(9ci) involves its interaction with specific molecular targets. The aminoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(4-ethylphenyl): Similar structure but with an ethyl group instead of an aminoethynyl group.
Ethanone,1-(4-methylphenyl): Contains a methyl group instead of an aminoethynyl group.
Ethanone,1-(2-aminophenyl): The amino group is positioned ortho to the ethanone group.
Uniqueness
Ethanone,1-[4-(aminoethynyl)phenyl]-(9ci) is unique due to the presence of the aminoethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-[4-(2-aminoethynyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,11H2,1H3 |
InChI Key |
NUFZNTYQXHTRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CN |
Origin of Product |
United States |
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